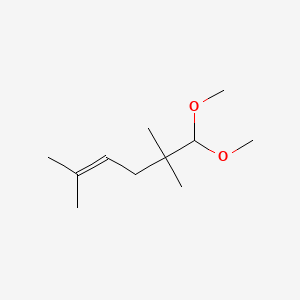

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene

描述

Structural Classification and Chemical Context of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene as an Acetal (B89532)

This compound is structurally classified as an acetal. smolecule.comresearchgate.net An acetal is a functional group characterized by a carbon atom bonded to two alkoxy (-OR) groups. smolecule.com In this specific molecule, the terminal carbon (C6) of the hexene chain is bonded to two methoxy (B1213986) (-OCH3) groups. This acetal functionality is a key feature of the molecule, influencing its synthesis, stability, and potential reactivity. The presence of a carbon-carbon double bond between C2 and C3 makes it an unsaturated acetal, a class of compounds that can offer multiple sites for chemical modification.

The molecule's full structure includes a hexene backbone with methyl groups at positions 2, 5, and 5. The systematic IUPAC name for this compound is this compound. nih.gov Below is a table summarizing its key chemical identifiers.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 67674-46-8 |

| Molecular Formula | C11H22O2 |

| Molecular Weight | 186.29 g/mol |

| Synonyms | Methyl Pamplemousse, Grapefruit Acetal, Amarocite |

Overview of Research Trajectories in this compound Chemistry

The research trajectory for this compound has been predominantly driven by its application in the fragrance industry. Initial research focused on its synthesis and olfactory characterization. The primary method for its synthesis is the acetalization of 2,2,5-trimethyl-4-hexenal with methanol (B129727) in the presence of an acid catalyst. ymerdigital.com

While specific academic research on the broader chemical reactivity of this compound is limited, the general reactivity of unsaturated acetals suggests potential research avenues. These could include the selective transformation of the alkene group while preserving the acetal, or the hydrolysis of the acetal to reveal the aldehyde functionality under specific acidic conditions. Research into α,β-unsaturated acetals, a related class of compounds, has explored their utility as building blocks in more complex organic syntheses, such as in Diels-Alder reactions or as precursors to other functionalized molecules. researchgate.net

A niche area of research has explored the impact of heteroatom substitution on the properties of fragrance molecules. For instance, a study on a silicon-containing analogue of Methyl Pamplemousse (sila-methyl pamplemousse) was conducted to evaluate the effect of the carbon/silicon switch on its olfactory properties and chemical stability. researchgate.net This suggests a research trajectory focused on fine-tuning the sensory and chemical characteristics of the molecule through structural modification.

Current State of Academic Inquiry into the Chemical Transformations and Applications of this compound

The current state of academic inquiry specifically into the chemical transformations and novel applications of this compound is nascent. The bulk of available literature remains centered on its synthesis for commercial purposes and its sensory properties.

Synthesis and Stability: Recent advancements in the synthesis of acetals, in general, have focused on developing greener and more efficient catalytic methods. ymerdigital.compku.edu.cn These include the use of solid acid catalysts, photocatalysis, and milder reaction conditions, which could be applied to the synthesis of this compound. pku.edu.cn Studies on the stability of this compound have been conducted primarily in the context of its use in consumer products, such as perfumes and cleaning agents, where it shows good stability except in highly acidic or alkaline conditions.

Potential Chemical Transformations: From a fundamental chemical perspective, the molecule possesses two key reactive sites: the acetal and the alkene.

Acetal Group: Acetals are generally stable under neutral and basic conditions but can be hydrolyzed back to the corresponding aldehyde and alcohol in the presence of aqueous acid. This property makes acetals useful as protecting groups for aldehydes in multi-step syntheses. While not specifically documented for this compound, this is a principal area of academic inquiry for acetals in general.

Alkene Group: The carbon-carbon double bond can potentially undergo a variety of addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, to introduce new functional groups into the molecule. The selective reaction at this site without affecting the acetal group would be a key challenge and a potential area for research.

Emerging Applications: Beyond its established role in the fragrance industry, there is little to no documented academic research on other applications for this compound. However, the broader class of unsaturated acetals has been explored in various contexts within organic synthesis. researchgate.net For example, they can serve as precursors to polyfunctional molecules. Future academic inquiry could explore the potential of this compound as a chiral building block if stereocenters were introduced, or as a monomer in polymerization reactions, although such studies have not been published to date.

The table below summarizes some of the key research findings related to this compound.

| Research Area | Key Findings |

| Synthesis | Primarily synthesized via acid-catalyzed acetalization of 2,2,5-trimethyl-4-hexenal and methanol. ymerdigital.com |

| Structural Analysis | Characterized by standard spectroscopic methods; mass spectrometry data is available. nih.gov |

| Applications | Widely used as a fragrance ingredient for its grapefruit-like scent. ymerdigital.com |

| Stability | Generally stable in neutral and basic conditions, but susceptible to hydrolysis in acidic environments. |

| Advanced Research | A silicon analogue has been synthesized to study the effect of heteroatom substitution on its properties. researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

6,6-dimethoxy-2,5,5-trimethylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-9(2)7-8-11(3,4)10(12-5)13-6/h7,10H,8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHNTAXPFZIMDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C)(C)C(OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052366 | |

| Record name | 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

214.00 to 215.00 °C. @ 760.00 mm Hg | |

| Record name | 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

66 mg/L @ 20 °C (exp) | |

| Record name | 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67674-46-8 | |

| Record name | Methyl pamplemousse | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67674-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067674468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexene, 6,6-dimethoxy-2,5,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6-dimethoxy-2,5,5-trimethylhex-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,6-Dimethoxy-2,5,5-trimethyl-2-hexene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036034 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 6,6 Dimethoxy 2,5,5 Trimethylhex 2 Ene and Its Analogs

Catalytic Strategies in the Acetalization Synthesis of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene

The most prevalent method for synthesizing this compound involves the acetalization of its aldehyde precursor, 2,2,5-trimethyl-4-hexenal, with methanol (B129727). rsc.org This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the aldehyde, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol. The reaction proceeds through a hemiacetal intermediate to form the stable dimethyl acetal (B89532). wikipedia.org

The efficiency of the acid-catalyzed acetalization is highly dependent on the reaction conditions. Key parameters for optimization include the choice of acid catalyst, catalyst loading, temperature, and the effective removal of water, which is a byproduct of the reaction. Driving the equilibrium towards the product side is crucial for achieving high yields.

A variety of homogeneous acid catalysts, such as hydrochloric acid (HCl) and p-toluenesulfonic acid (p-TSA), are commonly employed. researchgate.netymerdigital.com Research into the acetalization of other α,β-unsaturated aldehydes, such as cinnamaldehyde (B126680), has shown that even trace amounts of a strong acid like HCl can be remarkably effective. For instance, studies have demonstrated that the acetalization of trans-cinnamaldehyde with methanol can proceed efficiently at ambient temperature with catalyst loadings as low as 0.005 mol %. nih.gov This highlights the potential for minimizing catalyst use, which is both economically and environmentally beneficial.

The table below illustrates the effect of catalyst loading on the conversion of an α,β-unsaturated aldehyde to its corresponding dimethyl acetal, based on data from a model reaction.

| Entry | Catalyst Loading (mol %) | Time (min) | Conversion (%) |

| 1 | 0.005 | 20 | 96.2 |

| 2 | 0.01 | 20 | 97.5 |

| 3 | 0.05 | 20 | 98.9 |

| 4 | 0.1 | 20 | >99 |

| 5 | 0.5 | 20 | >99 |

| Data based on the acetalization of trans-cinnamaldehyde with methanol catalyzed by HCl at ambient temperature, illustrating a general principle of catalyst loading optimization. nih.govacs.org |

In addition to catalyst loading, the reaction temperature and the management of water byproduct are critical. While many acetalizations can be performed at room temperature, gentle heating may be required for less reactive or sterically hindered aldehydes. acs.org To drive the reaction to completion, water is often removed by azeotropic distillation or by using a dehydrating agent, such as trimethyl orthoformate, which can also serve as a methanol source. perfumerflavorist.com

The precursor to this compound is 2,2,5-trimethyl-4-hexenal. perfumerflavorist.com This α,β-unsaturated aldehyde possesses distinct structural features that influence its reactivity. The aldehyde group is sterically hindered by the adjacent gem-dimethyl group at the C2 position. This steric hindrance can affect the rate of nucleophilic attack by methanol during acetal formation. researchgate.net Studies on analogous aliphatic aldehydes have shown that steric bulk near the carbonyl group can significantly impact the equilibrium and rates of hemiacetal formation. researchgate.net

Despite the steric hindrance, the carbonyl group remains the most reactive site for nucleophilic attack under acidic conditions, allowing for a high degree of chemoselectivity. The C=C double bond is generally less reactive towards nucleophiles like methanol under these conditions, enabling the selective formation of the acetal without significant side reactions involving the alkene moiety. cymitquimica.com The electron-donating nature of the alkyl groups in 2,2,5-trimethyl-4-hexenal can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted aldehydes, but this effect is generally overcome by acid catalysis. cymitquimica.com

Novel Approaches in the Derivatization of this compound Precursors

The precursor, 2,2,5-trimethyl-4-hexenal, contains two reducible functional groups: the aldehyde and the carbon-carbon double bond. The selective reduction of the carbonyl group to yield the corresponding unsaturated alcohol, 2,2,5-trimethylhex-4-en-1-ol, is a valuable transformation that produces a useful chemical intermediate. Achieving this selectivity is challenging because the C=C bond is often more susceptible to hydrogenation than the C=O bond, particularly with conventional catalysts like palladium on carbon. acs.orgacs.org

Catalytic transfer hydrogenation (CTH) has emerged as a powerful and safer alternative to using pressurized hydrogen gas for the selective reduction of α,β-unsaturated aldehydes. nih.gov This method typically employs a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a metal catalyst. rsc.orgresearchgate.net Various catalyst systems have been developed that show high selectivity for the carbonyl group.

Recent research has highlighted the efficacy of platinum nanoparticles and non-precious metal single-atom catalysts for this purpose. For example, a Pt/UiO-66 catalyst demonstrated high selectivity (94.6%) for the formation of unsaturated alcohols from unsaturated aldehydes via CTH. acs.org Similarly, a novel zinc single-atom catalyst (Zn–N–C) has shown excellent conversion (95.5%) and selectivity (95.4%) in the CTH of cinnamaldehyde to cinnamyl alcohol under mild conditions. acs.org Ruthenium and osmium pincer complexes have also been investigated, showing good activity and selectivity for the reduction of the carbonyl group in unsaturated aldehydes. nih.gov

The following table summarizes the performance of various catalytic systems in the selective transfer hydrogenation of cinnamaldehyde, a model α,β-unsaturated aldehyde.

| Catalyst | Hydrogen Donor | Temperature (°C) | Conversion (%) | Selectivity to Unsaturated Alcohol (%) |

| Pt/UiO-66 | Isopropanol | 150 | 90.5 | 94.6 |

| Zn/NC-900 SAC | Isopropanol | 80 | 95.5 | 95.4 |

| Ru-pincer complex | Ethanol | 35 | ~90 | ~90 |

| Os-pincer complex | Ethanol | 35 | >99 | >99 |

| This data for the model substrate cinnamaldehyde illustrates the potential of these catalysts for the selective reduction of other α,β-unsaturated aldehydes like 2,2,5-trimethyl-4-hexenal. acs.orgacs.orgnih.gov |

Sustainable Synthesis Routes for this compound

In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis of acetals like this compound. ymerdigital.com These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

A key area of development is the use of heterogeneous solid acid catalysts to replace traditional homogeneous acids like H₂SO₄ or HCl. aldeser.org Solid acids, such as zeolites (e.g., HZSM-5), ion-exchange resins (e.g., Amberlite), and montmorillonite (B579905) clays, offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often lower corrosivity. researchgate.netusda.gov The catalytic activity of these materials is influenced by their acidic site density, pore size, and surface properties. researchgate.net

Solvent-free, or neat, reaction conditions are another important aspect of sustainable synthesis. organic-chemistry.org Performing the acetalization without a solvent reduces waste and simplifies purification. The use of methanol in a large excess can allow it to function as both the reagent and the reaction medium.

Furthermore, novel energy sources are being explored to drive the reaction under milder conditions. Photo-organocatalytic methods, for instance, have been developed for acetal synthesis. rsc.org These systems use a photocatalyst, such as thioxanthenone, and a light source, like household lamps, to promote the reaction, often with high efficiency under ambient conditions. ymerdigital.comrsc.org Biocatalytic approaches, using enzymes to catalyze reactions, also represent a promising frontier for the sustainable synthesis of chemical compounds, potentially offering high selectivity under environmentally benign conditions. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 6,6 Dimethoxy 2,5,5 Trimethylhex 2 Ene

Exploration of Acetalization Reaction Mechanisms and Pathways

The synthesis of 6,6-dimethoxy-2,5,5-trimethylhex-2-ene typically involves the acid-catalyzed acetalization of an aldehyde with two equivalents of an alcohol. This reaction is a cornerstone of carbonyl chemistry, proceeding through a series of reversible steps.

The mechanism for the formation of a dialkyl acetal (B89532) from an aldehyde and an alcohol in the presence of an acid catalyst can be outlined as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.orglibretexts.org

Nucleophilic Attack by Alcohol: A molecule of the alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a hemiacetal. rsc.orglibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion of the hemiacetal to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, and the resulting species is a resonance-stabilized carbocation, often referred to as an oxonium ion. rsc.org

Second Nucleophilic Attack: A second molecule of the alcohol attacks the electrophilic carbon of the oxonium ion. libretexts.org

Deprotonation: Finally, deprotonation of the resulting intermediate by a base (such as another molecule of the alcohol) regenerates the acid catalyst and yields the final acetal product. libretexts.org

This entire process is reversible, and the equilibrium can be shifted towards the acetal product by removing the water formed during the reaction.

Mechanistic Studies of Oxidation Reactions of this compound

The alkene functionality in this compound is susceptible to oxidation by various reagents. The course of the reaction and the nature of the products are highly dependent on the oxidizing agent used and the reaction conditions.

Syn-Dihydroxylation:

One common oxidation reaction of alkenes is dihydroxylation, the addition of two hydroxyl groups across the double bond to form a diol. Reagents like osmium tetroxide (OsO₄) and cold, dilute, alkaline potassium permanganate (B83412) (KMnO₄) effect syn-dihydroxylation, meaning both hydroxyl groups are added to the same face of the double bond. libretexts.orgrsc.org

The mechanism with osmium tetroxide involves a concerted [3+2] cycloaddition of the OsO₄ to the alkene, forming a cyclic osmate ester intermediate. acs.orgwikipedia.org This intermediate is then cleaved, typically by a reducing agent such as sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S), to yield the syn-diol and a reduced osmium species. libretexts.orgrsc.org The stereospecificity of this reaction arises from the formation of the cyclic intermediate. acs.org

Oxidative Cleavage:

Stronger oxidizing conditions, such as hot, concentrated, acidic potassium permanganate, can lead to the oxidative cleavage of the carbon-carbon double bond. researchgate.netscispace.com In this process, the double bond is completely broken, and the carbons are oxidized to carbonyl groups or carboxylic acids.

The mechanism for oxidative cleavage with permanganate is believed to proceed through an initial syn-dihydroxylation to form a diol, which is then further oxidized. Under harsh conditions, the bond between the two carbons bearing the hydroxyl groups is cleaved. For a tetrasubstituted alkene like this compound, oxidative cleavage would be expected to yield two ketone fragments.

Degradation Kinetics and Pathways of this compound and its Structural Analogs

Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis in acidic environments. This degradation pathway is essentially the reverse of the acetalization reaction.

The acid-catalyzed hydrolysis of an acetal begins with the protonation of one of the alkoxy oxygens. researchgate.net This is followed by the departure of the corresponding alcohol, forming a resonance-stabilized oxonium ion intermediate. cdnsciencepub.com Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal and a molecule of alcohol. The hemiacetal then undergoes further acid-catalyzed hydrolysis to yield the corresponding aldehyde or ketone and a second molecule of alcohol. masterorganicchemistry.com The rate-determining step in this process is typically the formation of the resonance-stabilized carbocation intermediate. researchgate.netcdnsciencepub.com

The stability of this compound is significantly reduced in acidic environments due to the lability of the acetal functional group. The rate of hydrolysis is highly dependent on the pH of the solution, with the rate increasing dramatically with decreasing pH. researchgate.net

The structure of the acetal also plays a crucial role in its stability. Steric hindrance around the acetal carbon can affect the rate of hydrolysis. A study on the hydrolysis of dimethyl acetals of various acyclic ketones showed that while the differences in rates were small, they were primarily controlled by steric factors.

Below is a table of kinetic data for the acid-catalyzed hydrolysis of some acyclic dimethyl acetals, which serve as structural analogs to the acetal moiety in this compound.

| Acetal of Ketone | Rate Constant (k₂ in M⁻¹s⁻¹) |

|---|---|

| Acetone | 1.1 x 10⁻³ |

| Butanone | 2.2 x 10⁻³ |

| 2-Pentanone | 2.1 x 10⁻³ |

| 3-Pentanone | 3.8 x 10⁻³ |

| 4-Methyl-2-pentanone | 0.78 x 10⁻³ |

Data sourced from a study on the kinetics of hydrolysis of acetals of ketones.

The data indicates that even subtle changes in the alkyl structure can influence the rate of hydrolysis. Generally, factors that stabilize the intermediate carbocation will increase the rate of hydrolysis. nih.gov

Stereoselective Aspects in Related Synthetic Transformations

The structure of this compound contains a tetrasubstituted double bond and a gem-dimethyl group, both of which have significant stereochemical implications for related synthetic transformations.

The stereoselective synthesis of tetrasubstituted alkenes is a challenging endeavor in organic chemistry due to steric hindrance. rsc.orgnih.gov Various methods, including carbometalation of internal alkynes, have been developed to control the geometry of the resulting double bond. nih.gov

Furthermore, the presence of a gem-dimethyl group can influence the conformational preferences of the molecule and direct the stereochemical outcome of reactions at adjacent centers. This "Thorpe-Ingold effect" or "gem-dimethyl effect" can favor certain conformations that lead to higher stereoselectivity in subsequent reactions. While the molecule itself is achiral, transformations involving the alkene or other parts of the molecule could proceed with high stereoselectivity due to the steric influence of the bulky gem-dimethyl and tert-butyl-like groups. For instance, in reactions like epoxidation or dihydroxylation of the double bond, the approach of the reagent could be sterically hindered from one face of the alkene, leading to a preference for addition to the less hindered face. wikipedia.orgresearchgate.net

The conformational preferences imparted by the gem-dimethyl group can be a critical factor in controlling the three-dimensional arrangement of the molecule, which in turn can dictate the stereochemical course of reactions. nih.gov

Computational and Theoretical Chemistry Studies on 6,6 Dimethoxy 2,5,5 Trimethylhex 2 Ene

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the study of electronic structure and the prediction of chemical reactivity. These methods are particularly valuable for elucidating complex reaction mechanisms by mapping out the potential energy surface of a chemical transformation.

Application of Density Functional Theory (DFT) to Energy Profiles of Transformations (e.g., α-silyl radical Smiles rearrangement)

One such reaction class where DFT has been instrumental is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. A variant of this, the radical Smiles rearrangement, involves radical intermediates and can be initiated photochemically or through radical initiators. While specific DFT studies on an α-silyl radical Smiles rearrangement involving a derivative of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene are not documented in the literature, the methodology provides a clear framework for how such a study would be conducted.

A hypothetical study could involve a silyl-substituted derivative of this compound. DFT calculations would be employed to:

Model Reactants, Intermediates, and Products: The three-dimensional structures of all species involved in the reaction would be geometrically optimized to find their lowest energy conformations.

Locate Transition States: The transition state structure for each step of the rearrangement would be identified. This is a critical saddle point on the potential energy surface that represents the highest energy barrier for a given step.

Calculate Energy Profiles: By determining the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This profile reveals the activation energies for each step, allowing chemists to predict the reaction rate and identify the rate-determining step. acs.org

For instance, a study on a silicon-containing analogue of this compound (sila-methyl pamplemousse) noted that the combination of experiments and DFT energy profiles was key to revealing a reaction mechanism that involved an α-silyl radical Smiles rearrangement. researchgate.net This underscores the predictive power of DFT in understanding complex organic transformations.

Molecular Modeling and Dynamics Simulations

Beyond reaction mechanisms, computational methods are essential for understanding the three-dimensional nature of molecules and their interactions with their environment. Molecular modeling and dynamics simulations offer a window into the conformational flexibility and intermolecular forces that govern a molecule's behavior.

Conformational Analysis of this compound and its Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com For a flexible molecule like this compound, which possesses five rotatable bonds, a multitude of conformations are possible. Identifying the most stable, low-energy conformations is crucial as these are the shapes the molecule is most likely to adopt and are responsible for its observed properties, including its interaction with biological receptors. ijpsr.com

Computational techniques such as molecular mechanics or quantum mechanics can be used to systematically explore the conformational space of the molecule. By rotating the single bonds in increments and calculating the potential energy of each resulting structure, a potential energy surface can be generated. This allows for the identification of energy minima, which correspond to stable conformers. The study of molecular conformations is vital for understanding structure-activity relationships. ijpsr.comnih.gov

Table 1: Predicted Physicochemical Properties of this compound Relevant to Conformational Analysis

| Property | Predicted Value | Source |

|---|---|---|

| Rotatable Bond Count | 5 | ChemAxon |

| Polar Surface Area | 18.46 Ų | ChemAxon |

| Refractivity | 56.14 m³·mol⁻¹ | ChemAxon |

| Polarizability | 22.76 ų | ChemAxon |

| Number of Rings | 0 | ChemAxon |

Computational Prediction of Intermolecular Interactions with Biological Receptor Models

The characteristic grapefruit scent of this compound arises from its interaction with specific olfactory receptors (ORs) in the nasal epithelium. tandfonline.com Olfactory receptors are G-protein coupled receptors (GPCRs), and understanding how odorant molecules bind to them is a key area of research. tandfonline.comwikipedia.org Computational docking and molecular dynamics (MD) simulations are powerful tools for investigating these ligand-receptor interactions. plos.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (the odorant molecule) when bound to a receptor to form a stable complex. plos.org Given the three-dimensional structure of an olfactory receptor (which can often be predicted using homology modeling), docking algorithms can place this compound into the receptor's binding site in various conformations and score them based on binding affinity. This can help identify the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. wikipedia.orgplos.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the odorant-receptor complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the flexibility of the receptor and the stability of the ligand's binding pose. This can reveal how the receptor changes shape upon binding and confirm the stability of the interactions predicted by docking.

While specific docking studies of this compound with human olfactory receptors are not publicly available, the properties in Table 2 are essential inputs for such simulations and are critical for predicting its binding behavior. nih.govchemrxiv.org

Table 2: Predicted Properties for Intermolecular Interaction Studies of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Hydrogen Acceptor Count | 2 | ChemAxon |

| Hydrogen Donor Count | 0 | ChemAxon |

| Water Solubility | 0.46 g/L | ALOGPS |

| logP (Octanol-Water Partition Coefficient) | 2.99 | ALOGPS |

| Physiological Charge | 0 | ChemAxon |

Structure Activity Relationship Sar Studies in the Olfactory Chemistry of 6,6 Dimethoxy 2,5,5 Trimethylhex 2 Ene

Correlation of Molecular Architecture with Sensory Perception (e.g., grapefruit aroma)

6,6-Dimethoxy-2,5,5-trimethylhex-2-ene, also known by trade names such as Methyl Pamplemousse, is a synthetic fragrance ingredient prized for its fresh, citrusy, and bitter grapefruit peel aroma. thegoodscentscompany.comscentspiracy.comfragranceconservatory.comperfumeextract.co.uk Its molecular structure is key to this distinct olfactory profile. The presence of the acetal (B89532) functional group at one end of the molecule, combined with the specific arrangement of methyl groups and the double bond within the hexane (B92381) chain, creates a molecule with the precise conformational flexibility and electronic properties to interact with olfactory receptors that perceive grapefruit-like scents. smolecule.com

Investigation of Sila-Substitution Effects on Olfactory Properties

In an effort to explore the impact of subtle molecular modifications on odor perception, researchers have investigated the effects of replacing a carbon atom with a silicon atom (sila-substitution) in the structure of this compound. acs.orgacs.orgresearchgate.net This "carbon/silicon switch" strategy can lead to changes in a molecule's size, bond angles, polarity, and metabolic stability, which in turn can influence its olfactory properties. researchgate.net

Synthesis and Sensory Evaluation of Silicon-Containing Analogs of this compound (Sila-Methyl Pamplemousse)

The silicon-containing analog of this compound, aptly named Sila-Methyl Pamplemousse, has been synthesized and its olfactory properties evaluated in comparison to the original carbon compound. acs.orgresearchgate.net The synthesis of Sila-Methyl Pamplemousse was achieved through a multi-step process. acs.org

Upon sensory evaluation, it was found that while Sila-Methyl Pamplemousse retains a grapefruit-like character, it also possesses distinct agrestic and herbaceous notes that are not as prominent in the parent compound. acs.orgresearchgate.net This shift in the odor profile highlights the significant influence that the introduction of a silicon atom can have on the molecule's interaction with olfactory receptors. The odor threshold of Sila-Methyl Pamplemousse was found to be comparable to that of Methyl Pamplemousse, though it was perceived as weaker on a smelling strip, likely due to its lower volatility. acs.org

| Compound | Odor Profile | Odor Threshold (ng/L air) | Perceived Intensity on Blotter |

|---|---|---|---|

| This compound (Methyl Pamplemousse) | Fresh, citrus, grapefruit peel | 18 | Standard |

| Sila-Methyl Pamplemousse | Grapefruit with distinct agrestic, herbaceous facets | 24 | Weaker |

Impact of Sila-Substitution on Chemical Stability and Volatility

The replacement of a carbon atom with a silicon atom not only affects the olfactory properties of a fragrance molecule but can also alter its physicochemical characteristics, such as chemical stability and volatility. researchgate.net Studies on Sila-Methyl Pamplemousse have demonstrated that sila-substitution can lead to a different mechanism and rate of degradation under acidic conditions compared to its carbonaceous counterpart. acs.orgacs.org This suggests that silicon-containing analogs may offer different performance characteristics in various product formulations.

In terms of volatility, the higher molecular mass of silicon compounds generally leads to lower vapor pressure. researchgate.net This was observed with Sila-Methyl Pamplemousse, which was noted to be less volatile than Methyl Pamplemousse. acs.org This lower volatility can translate to increased substantivity, meaning the fragrance may last longer in certain applications. researchgate.net

| Property | This compound (Methyl Pamplemousse) | Sila-Methyl Pamplemousse |

|---|---|---|

| Chemical Stability | Standard acetal stability, susceptible to acidic hydrolysis | Altered degradation mechanism and rate under acidic conditions |

| Volatility | Higher | Lower |

Advanced Chemosensory Receptor Interaction Models for this compound

The precise mechanisms by which this compound interacts with specific olfactory receptors to elicit the perception of grapefruit are not yet fully elucidated, and dedicated advanced chemosensory receptor interaction models for this specific compound are not widely available in public literature. However, the broader field of computational chemistry and molecular modeling offers powerful tools to investigate such interactions. nih.gov

Techniques such as molecular docking and molecular dynamics simulations are increasingly being used to predict how a ligand (odorant molecule) will bind to a receptor protein. nih.gov These computational approaches can help to identify the likely binding pocket of the receptor and the key amino acid residues involved in the interaction. For a molecule like this compound, such models could be used to simulate its docking into the binding sites of various olfactory receptors to predict which receptors it is most likely to activate.

Furthermore, these models can be used to rationalize the observed differences in the olfactory profiles of this compound and its sila-substituted analog. By comparing the simulated binding modes and energies of the two molecules, researchers could gain insights into why the introduction of a silicon atom leads to the emergence of agrestic and herbaceous notes. While specific models for this compound are a future prospect, the methodologies for creating such models are well-established and have been successfully applied to other odorants. nih.govresearchgate.net The continued development of these in silico tools holds great promise for a more detailed understanding of the structure-odor relationships of this and other important fragrance compounds.

Advanced Analytical Chemistry Methodologies for 6,6 Dimethoxy 2,5,5 Trimethylhex 2 Ene

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating 6,6-dimethoxy-2,5,5-trimethylhex-2-ene from complex matrices and for its quantification. Both high-performance liquid chromatography and gas chromatography are routinely utilized, each offering distinct advantages for the analysis of this volatile, non-polar compound.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of this compound. A specific reverse-phase (RP) HPLC method has been developed for its separation and analysis. sielc.com This method is not only suitable for routine analysis but is also scalable, allowing for the isolation of impurities through preparative separation, which is vital for creating reference standards and for toxicological studies. sielc.com

The method employs a specialized reverse-phase column with low silanol (B1196071) activity, which minimizes undesirable interactions and improves peak shape. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is substituted with a volatile acid, such as formic acid. sielc.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Mode | Reverse Phase (RP) |

| MS Compatibility | Yes, with Formic Acid replacing Phosphoric Acid |

| Applications | Compound analysis, Impurity profiling, Preparative separation |

This interactive table summarizes the typical conditions for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) for Compositional Analysis of Mixtures Containing this compound

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a powerful technique for analyzing volatile compounds like this compound, especially within complex mixtures such as essential oils or fragrance formulations. nist.gov The gas chromatograph separates the individual components of the mixture, which are then identified by the mass spectrometer.

The retention index, a key parameter in GC, helps in the identification of compounds. For this compound, the Kovats Retention Index is reported as 1166.6 on a semi-standard non-polar column. nih.gov

Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak ([M]⁺) for this compound appears at a mass-to-charge ratio (m/z) of 186, corresponding to its molecular weight. smolecule.com The fragmentation pattern is characteristic of its acetal (B89532) structure, with major fragment ions observed at m/z 75 (the base peak), 69, and 139. smolecule.comnih.gov This data is crucial for confirming the compound's identity and for quantifying it in a mixture.

Table 2: GC/MS Data for this compound

| Parameter | Value |

|---|---|

| Kovats Retention Index | 1166.6 (on semi-standard non-polar column) |

| Molecular Ion Peak (m/z) | 186 |

| Base Peak (m/z) | 75 |

| Second Highest Peak (m/z) | 69 |

| Third Highest Peak (m/z) | 139 |

This interactive table presents key mass spectrometry data used for identification.

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for assessing its purity. Methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecule's functional groups and atomic connectivity.

The molecular structure of this compound contains two key functional groups: an acetal and an alkene. foodb.ca These groups give rise to characteristic signals in various spectroscopic analyses.

Infrared (IR) spectroscopy is used to identify functional groups based on their absorption of infrared radiation. The C-O bonds of the acetal group and the C=C bond of the alkene are expected to show strong, characteristic absorption bands. libretexts.org A vapor phase IR spectrum is available for this compound, confirming its suitability for this analytical method. nih.gov

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alkene | C=C stretch | 1680-1640 |

| Alkene | =C-H stretch | 3100-3000 |

| Acetal | C-O stretch | ~1100 (multiple bands) |

This interactive table outlines the expected infrared absorption frequencies for the key functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) provides the most detailed information about the molecular structure by mapping the carbon and hydrogen framework. Although specific published spectra are not widely available, the known structure allows for the prediction of the expected chemical shifts and signal multiplicities. Key expected signals in the ¹H NMR spectrum would include singlets for the two equivalent methoxy (B1213986) groups (-OCH₃), signals for the multiple methyl groups (some of which would be equivalent), and a signal for the vinylic proton on the double bond. Similarly, the ¹³C NMR spectrum would show distinct signals for the methoxy carbons, the sp² carbons of the alkene, and the various sp³ carbons of the alkyl chain. These spectroscopic techniques are paramount for confirming the molecular structure and for identifying impurities, which would present additional, unexpected signals in the spectra.

Advanced Applications of 6,6 Dimethoxy 2,5,5 Trimethylhex 2 Ene in Chemical Systems

Role as a Synthetic Intermediate in Fine Chemical Synthesis

The utility of 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene in fine chemical synthesis is primarily linked to its molecular structure, which serves as a foundation for new olfactory compounds. Its own synthesis is a notable example of acetalization, a key reaction in this field. The compound is typically synthesized through the reaction of 2,2,5-trimethyl-4-hexenal with methanol (B129727) in the presence of a catalyst like calcium chloride. scentree.co This process is fundamental to its production as a valuable fragrance ingredient.

Precursor Chemistry for the Development of Novel Olfactory Compounds

While sometimes considered an end-product, the molecular framework of this compound serves as a critical precursor and structural model in the quest for novel scent molecules. A significant area of research has been the strategic replacement of atoms within its structure to modify its olfactory properties, a practice known as an analogue strategy.

A prime example is the synthesis of "sila-methyl pamplemousse," where a silicon atom replaces a specific carbon atom of the original molecule. acs.orgresearchgate.net This "C/Si exchange" was found to substantially affect the resulting aroma. researchgate.netacs.org While both the original compound and its silicon analogue were identified as genuine grapefruit odorants, the sila-analogue introduced additional "agrestic" or herbaceous facets to the scent profile. acs.org This research demonstrates that this compound is a valuable template for developing new fragrance ingredients with unique and desirable characteristics. acs.orgacs.org

| Compound | Key Structural Feature | Primary Olfactory Note | Secondary Olfactory Note |

|---|---|---|---|

| This compound | Carbon-based skeleton | Grapefruit acs.org | Fresh, Bitter contrebande.copellwall.com |

| Sila-methyl pamplemousse | Silicon-based skeleton (C/Si exchange) | Grapefruit acs.org | Agrestic, Herbaceous acs.orgacs.org |

Formulation Chemistry and Performance in Multi-Component Systems

The performance of this compound in formulations is a critical aspect of its application. Its ability to integrate into and remain stable within various product bases determines its utility beyond fine fragrance.

Synergistic and Antagonistic Interactions with Co-Formulated Chemical Entities

In formulation chemistry, this compound is noted for its positive, synergistic interactions with other fragrance ingredients. It blends exceptionally well with citrus bases, enhancing and amplifying their character. contrebande.co Furthermore, it is recognized as an effective booster for vetiver accords, adding complexity and a bitter-green sharpness. pellwall.comscentspiracy.com This synergistic capability makes it a key component in many modern colognes and fragrances, where it contributes to a fresh and sophisticated top note. pellwall.comfraterworks.com Its inclusion in numerous successful commercial fragrances, such as Chanel's Bleu and Hermès' Terre d'Hermès, underscores its excellent blending behavior in complex, multi-component systems. fraterworks.com

Chemical Stability and Performance Characteristics within Diverse Matrices

The chemical stability of this compound varies significantly across different product matrices. Its acetal (B89532) structure provides greater oxidative stability than many natural citrus oils, which is a considerable advantage in functional perfumery. scentspiracy.com This stability is particularly useful in alkaline environments, making it a preferred choice for enduring citrus effects in soaps and shampoos. pellwall.com

However, its performance is not uniform across all applications. Research and industry data indicate poor stability in highly acidic or oxidizing environments, such as citric cleaners and bleach, as well as in roll-on antiperspirants. contrebande.cothegoodscentscompany.com Degradation studies conducted on its sila-analogue under acidic conditions further highlight the susceptibility of this type of chemical structure to acidic hydrolysis. researchgate.netacs.org

| Product Matrix | Reported Stability/Performance |

|---|---|

| Soap | Very Good pellwall.comthegoodscentscompany.com |

| Shampoo | Very Good thegoodscentscompany.com |

| Body Lotion | Good thegoodscentscompany.com |

| Powder | Very Good thegoodscentscompany.com |

| Antiperspirant Roll-On | Poor contrebande.cothegoodscentscompany.com |

| Citric Cleaner | Poor contrebande.cothegoodscentscompany.com |

| Bleach | Poor contrebande.cothegoodscentscompany.com |

Future Research Directions and Emerging Paradigms in 6,6 Dimethoxy 2,5,5 Trimethylhex 2 Ene Chemistry

Development of Next-Generation Catalytic Systems for 6,6-Dimethoxy-2,5,5-trimethylhex-2-ene Synthesis

The conventional synthesis of this compound involves the acid-catalyzed acetalization of 2,2,5-trimethyl-4-hexenal with methanol (B129727). smolecule.com Future research is focused on developing more efficient, selective, and sustainable catalytic systems to overcome the limitations of traditional homogeneous acid catalysts, such as corrosion, difficult separation, and waste generation.

Heterogeneous Catalysis: A significant area of development is the use of solid acid catalysts. These materials, such as zeolites, ion-exchange resins, and supported metal oxides, offer several advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. The development of hierarchical micro-mesoporous materials could further enhance catalytic activity by improving mass transport of the bulky reactant molecules to the active sites. aldeser.org The goal is to design catalysts that are not only highly active but also prevent side reactions, leading to higher yields and purity of the final product.

Biocatalysis: The use of enzymes, or whole-cell biocatalysts, presents a green and highly selective alternative for the synthesis of fragrance acetals. Lipases, for instance, can catalyze acetalization reactions under mild conditions, often with high chemo- and regioselectivity. mdpi.com Future research will likely focus on enzyme immobilization techniques to enhance stability and reusability, as well as protein engineering to tailor enzymes for optimal performance with the specific substrates involved in the synthesis of this compound. cnr.it The biotechnological production of the aldehyde precursor, 2,2,5-trimethyl-4-hexenal, through fermentation or enzymatic oxidation of the corresponding alcohol, is another promising avenue. medcraveonline.comnih.gov

| Catalyst Type | Potential Advantages for this compound Synthesis | Research Focus |

| Heterogeneous Catalysts | Easy separation and recyclability, reduced corrosion, potential for continuous flow processes. | Development of novel porous materials, catalyst stability and regeneration studies. |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, environmentally benign. | Enzyme immobilization, protein engineering for substrate specificity, development of multi-enzyme cascade reactions. |

Exploration of Undiscovered Reactivity Modes and Mechanistic Pathways

The known chemistry of this compound is largely centered around its formation (acetalization) and potential for oxidation. smolecule.com However, the presence of both an acetal (B89532) and an enol ether-like moiety suggests a richer and largely unexplored reactivity profile.

Computational and Mechanistic Studies: Advanced computational chemistry techniques, such as Density Functional Theory (DFT), can be employed to model the electronic structure and predict the reactivity of this compound. escholarship.orgscirp.org These studies can elucidate the mechanisms of known reactions and, more importantly, predict novel reaction pathways. For instance, the enol ether functionality could potentially participate in cycloaddition reactions, electrophilic additions, or transition metal-catalyzed cross-coupling reactions. Computational models can help identify the most energetically favorable pathways and guide experimental investigations. nih.gov

Novel Transformations: Future experimental work could explore reactions that leverage the unique electronic properties of the molecule. For example, the acetal group could act as a directing group in certain transformations, or the double bond could be functionalized in ways that are influenced by the remote acetal. The potential for intramolecular reactions, given the right catalysts or conditions, could lead to the synthesis of novel cyclic compounds with interesting properties. The study of its reactivity with various electrophiles and nucleophiles under different catalytic systems could uncover new synthetic applications for this molecule and its analogs.

Integration of Machine Learning and AI in Predictive Chemical Modeling for this compound and its Analogs

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the chemical industry, from molecular design to process optimization. For this compound and its analogs, these technologies offer powerful tools for predicting properties and accelerating discovery.

Predictive Modeling of Physicochemical Properties: Machine learning models can be trained on large datasets of fragrance molecules to predict key physicochemical properties such as vapor pressure, boiling point, water solubility, and the octanol-water partition coefficient (log P). researchgate.netperfumerflavorist.com These properties are crucial for understanding the performance of a fragrance ingredient in various applications. For instance, a model could predict how the volatility of this compound might change with slight modifications to its structure, allowing for the in-silico design of analogs with tailored release profiles.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models establish a mathematical relationship between the chemical structure and a specific property. wikipedia.org While traditionally used for predicting odor, these models can be developed to predict other properties like biodegradability, toxicity, or even skin sensitization potential. researchgate.net By training models on diverse datasets, it will be possible to virtually screen a large number of analogs of this compound for both their desirable fragrance characteristics and their safety and environmental profiles.

| AI/ML Application | Relevance to this compound | Future Directions |

| Predictive Physicochemical Modeling | In-silico estimation of volatility, solubility, and stability for formulation design. | Development of more accurate models with broader applicability domains. |

| QSPR for Non-Olfactory Properties | Prediction of biodegradability, toxicity, and other safety parameters. | Integration of larger and more diverse datasets to improve predictive power. |

| Generative Models | Design of novel analogs with desired olfactory and physicochemical properties. | Combining generative models with multi-objective optimization for balanced performance. |

Expanding the Scope of Structure-Activity Relationship Studies beyond Olfactory Properties

To date, the research on this compound has been overwhelmingly focused on its olfactory properties. However, there is a growing interest in the broader biological activities of fragrance molecules.

Exploration of Non-Olfactory Biological Activities: Quantitative Structure-Activity Relationship (QSAR) models can be developed to explore potential biological activities beyond smell. wikipedia.orgnih.gov For example, fragrance molecules can interact with various biological receptors, and some have been shown to possess antimicrobial or insect-repelling properties. Future research could involve screening this compound and its analogs against a panel of biological targets to identify any previously unknown activities. This could open up new applications for this class of compounds in areas such as personal care, agriculture, or even therapeutics.

QSAR for Toxicological and Environmental Endpoints: A crucial aspect of modern chemical research is ensuring the safety of new and existing compounds. QSAR models are increasingly used to predict toxicological endpoints such as skin sensitization, genotoxicity, and aquatic toxicity. nih.gov By developing robust QSAR models for these endpoints, researchers can prioritize the synthesis of analogs of this compound that are not only effective as fragrances but also have a favorable safety and environmental profile.

Sustainable Chemistry Initiatives in the Production and Utilization of this compound

The fragrance industry is increasingly embracing the principles of green and sustainable chemistry. This paradigm shift will have a significant impact on the entire life cycle of fragrance ingredients like this compound.

Circular Economy and Upcycled Feedstocks: The principles of a circular economy are being integrated into the fragrance industry, with a focus on waste reduction and the utilization of byproducts. fastercapital.commmi-analytics.com Future research could explore the synthesis of the precursors for this compound from upcycled feedstocks. For example, byproducts from the forestry or agricultural industries could potentially be transformed into the necessary chemical building blocks through chemo- or biocatalytic processes. thglabs.comfashionnetwork.com This would not only reduce waste but also decrease the reliance on fossil fuel-based starting materials.

Biotechnological Production of Precursors: As mentioned earlier, biotechnology offers a promising route to the sustainable production of fragrance precursors. nih.govnih.gov Genetically engineered microorganisms can be designed to produce specific aldehydes and alcohols from renewable feedstocks like sugars. google.com This approach has the potential to significantly reduce the carbon footprint of fragrance ingredient manufacturing and offers a more secure and sustainable supply chain. researchgate.net

| Sustainability Initiative | Application to this compound | Research Goal |

| Life Cycle Assessment (LCA) | Quantify the environmental impact of the current synthesis. | Identify areas for improvement and guide the development of greener processes. |

| Circular Economy | Utilize waste streams for the synthesis of precursors. | Reduce reliance on virgin feedstocks and minimize waste. |

| Biotechnology | Fermentative production of aldehyde and alcohol precursors from renewable sources. | Develop economically viable and scalable bioprocesses. |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, and how can purity (>97%) be ensured?

- Methodology : A Grignard alkylation followed by methoxylation under anhydrous conditions is commonly employed. Purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) ensures high purity. Monitor purity using gas chromatography-mass spectrometry (GC-MS) and confirm structural integrity via H/C NMR .

- Key Considerations : Use argon/nitrogen atmospheres to prevent oxidation, and validate purity thresholds with triplicate analytical runs .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodology :

- Spectroscopy : H NMR (CDCl₃, 400 MHz) to identify methoxy groups (δ 3.2–3.4 ppm) and olefinic protons (δ 5.1–5.3 ppm). C NMR confirms quaternary carbons adjacent to methoxy moieties.

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) to assess isomer ratios.

- Mass Spectrometry : Electron ionization (EI-MS) for molecular ion confirmation (m/z 198.3) .

Q. What experimental conditions influence the stability of this compound during storage?

- Methodology : Conduct accelerated stability studies under varying conditions:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation.

- Light : Exposure to UV/visible light may induce cis-trans isomerization; monitor via periodic NMR.

- pH : Test stability in buffered solutions (pH 3–9) to simulate biological or environmental matrices .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in catalytic systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate interactions with transition-metal catalysts (e.g., palladium) to optimize coupling reaction yields .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., endocrine disruption potential)?

- Methodology :

- In Vitro Assays : Use estrogen receptor (ER) competitive binding assays (e.g., ERα/β luciferase reporter systems) to quantify agonist/antagonist activity.

- Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify bioactive metabolites via LC-HRMS.

- Dose-Response Analysis : Apply Hill equation modeling to distinguish nonspecific cytotoxicity from receptor-mediated effects .

Q. How can researchers optimize enantioselective synthesis of derivatives for pharmacological studies?

- Methodology :

- Chiral Catalysts : Employ palladium complexes with BIPHEP ligands (e.g., (R)-(+)-Cl-MeO-BIPHEP) to induce asymmetric induction.

- Kinetic Resolution : Monitor enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak IC column) with hexane/isopropanol gradients.

- Mechanistic Probes : Isotopic labeling (e.g., H at methoxy groups) to track stereochemical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。